Home > Products > Screening Compounds P98761 > 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid - 2140301-97-7

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid

Catalog Number: EVT-279235
CAS Number: 2140301-97-7
Molecular Formula: C18H23N5O5
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06651600 malonate is a potent and selective Janus kinase 3 (JAK3) inhibitor developed by Pfizer. [, ] It acts by irreversibly binding to a unique cysteine residue (Cys-909) within the JAK3 catalytic domain. [] This residue is not present in other JAK isoforms, contributing to the high selectivity of PF-06651600 malonate for JAK3. [] It also inhibits the Tec family kinases (BTK, BMX, ITK, RLK, and TEC) due to the presence of a cysteine residue equivalent to Cys-909 in JAK3. [] This dual inhibitory activity makes PF-06651600 malonate a valuable tool for investigating the roles of JAK3 and Tec kinases in various biological processes and disease models. []

Tofacitinib

  • Compound Description: Tofacitinib is an orally administered Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and other inflammatory conditions. It acts by inhibiting JAK1 and JAK3, thereby disrupting cytokine signaling pathways involved in inflammation and immune responses [, ].
  • Relevance: Tofacitinib is a pan-JAK inhibitor, while PF-06651600 is a selective JAK3 inhibitor []. Both compounds are used in the treatment of rheumatoid arthritis [, ].

Ruxolitinib

  • Compound Description: Ruxolitinib is a JAK1/2 inhibitor used to treat myelofibrosis and polycythemia vera, both of which are bone marrow disorders [, ].
  • Relevance: Ruxolitinib, alongside tofacitinib, serves as a comparator to PF-06651600 when studying the effects of JAK3-selective inhibition vs. broader JAK targeting in immune cell responses [].

Baricitinib

  • Compound Description: Baricitinib is an oral, selective JAK1 and JAK2 inhibitor indicated for the treatment of rheumatoid arthritis [, , ].
  • Relevance: Baricitinib is being investigated for its potential in treating alopecia areata, similar to PF-06651600 [].

Lestaurtinib

  • Relevance: Like other JAK inhibitors, it highlights the therapeutic potential of targeting this pathway, although lestaurtinib's focus differs from PF-06651600's indications [].

Decernotinib

  • Relevance: Decernotinib shares the same primary target as PF-06651600 - JAK3, making it a closely related compound in terms of mechanism of action [, ].

TG101348

  • Relevance: As part of the broader JAK inhibitor family, it provides context for PF-06651600's development but lacks specific comparisons within the provided information [].

Janex 1

  • Relevance: Similar to TG101348, it illustrates the active research in JAK inhibition but requires further data to establish direct relevance to PF-06651600 [].

PF-06700841 (Brepocitinib)

  • Compound Description: Brepocitinib is an oral, selective inhibitor of tyrosine kinase 2 (TYK2) and JAK1, investigated for the treatment of inflammatory and autoimmune diseases, including psoriasis, psoriatic arthritis, and ulcerative colitis [].
  • Relevance: Brepocitinib was investigated alongside PF-06651600 in a phase 2a clinical trial for alopecia areata []. Both compounds are JAK inhibitors.
Overview

The compound 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one; propanedioic acid is a significant chemical entity known for its potential applications in pharmacology, particularly as an inhibitor of protein kinases. This compound is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds recognized for their biological activity and therapeutic potential.

Source and Classification

This compound is classified under the category of pyrrolo[2,3-d]pyrimidine derivatives. It has been identified in various patent documents and chemical databases, highlighting its relevance in medicinal chemistry. Notably, it is associated with the drug Ritlecitinib, which has been approved for treating severe alopecia areata and is recognized for its selective inhibition of Janus kinase 3 (JAK3) and TEC kinases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. The synthetic pathway often includes:

  1. Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step generally involves cyclization reactions that construct the pyrimidine ring.
  2. Amine Substitution: The introduction of amino groups at specific positions to enhance biological activity.
  3. Alkene Formation: Utilizing prop-2-en-1-one as a precursor to introduce double bonds into the structure.

These methods are detailed in patents such as US9617258B2 and US20210387989A1, which describe various synthetic routes and intermediates involved in the production of this compound .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one is C22H27N5O4SC_{22}H_{27}N_{5}O_{4}S. The structure features:

  • A pyrrolo[2,3-d]pyrimidine moiety that contributes to its biological activity.
  • A piperidine ring, which enhances solubility and interaction with biological targets.

The compound's stereochemistry is critical for its biological function, particularly the configuration at the piperidine nitrogen .

Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes various chemical reactions that can modify its structure or enhance its activity:

  1. Nucleophilic Substitution: Reactions involving nucleophiles can modify the amino groups attached to the pyrimidine core.
  2. Reduction Reactions: These may be employed to alter double bonds or functional groups within the molecule.
  3. Salt Formation: The tosylate salt form enhances solubility and stability in pharmaceutical formulations .
Mechanism of Action

Process and Data

Ritlecitinib acts primarily by covalently binding to cysteine residues in JAK3, inhibiting its activity. This selective inhibition disrupts cytokine signaling pathways critical in immune responses, particularly in conditions like alopecia areata. The dual action on JAK3 and TEC kinases further supports its therapeutic efficacy by modulating T-cell activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key properties include:

  • Molecular Weight: Approximately 457.55 g/mol.
  • Solubility: Enhanced by the tosylate salt form, facilitating oral administration.
  • Stability: The compound exhibits stability under physiological conditions but may require specific storage conditions to maintain efficacy .
Applications

Scientific Uses

The primary application of 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one lies in its role as a pharmaceutical agent targeting specific kinases involved in inflammatory diseases. Its development represents a significant advancement in targeted therapies for autoimmune conditions like alopecia areata.

Properties

CAS Number

2140301-97-7

Product Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid

IUPAC Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid

Molecular Formula

C18H23N5O5

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C15H19N5O.C3H4O4/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;4-2(5)1-3(6)7/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);1H2,(H,4,5)(H,6,7)/t10-,11+;/m0./s1

InChI Key

QMPMPSGDPRHZCG-VZXYPILPSA-N

SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-06651600; PF 06651600; PF06651600; PF-06651600 malonate.

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.